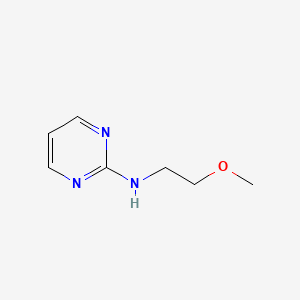

N-(2-methoxyethyl)pyrimidin-2-amine

Description

Structure

3D Structure

Properties

CAS No. |

918801-83-9 |

|---|---|

Molecular Formula |

C7H11N3O |

Molecular Weight |

153.18 g/mol |

IUPAC Name |

N-(2-methoxyethyl)pyrimidin-2-amine |

InChI |

InChI=1S/C7H11N3O/c1-11-6-5-10-7-8-3-2-4-9-7/h2-4H,5-6H2,1H3,(H,8,9,10) |

InChI Key |

PKDFHHLFTHQYEW-UHFFFAOYSA-N |

Canonical SMILES |

COCCNC1=NC=CC=N1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N 2 Methoxyethyl Pyrimidin 2 Amine

Primary Synthetic Routes to N-(2-methoxyethyl)pyrimidin-2-amine

The synthesis of this compound is primarily achieved through established methods in heterocyclic chemistry, with a strong reliance on nucleophilic substitution reactions. The efficiency and success of these routes are highly dependent on carefully optimized reaction conditions and considerations for large-scale production.

Nucleophilic Substitution Reactions in Pyrimidine (B1678525) Synthesis

Nucleophilic substitution is a cornerstone for the synthesis of aminopyrimidines. libretexts.org The general strategy involves the reaction of a pyrimidine ring bearing a suitable leaving group, such as a halogen or a sulfonyl group, with an appropriate nucleophile. libretexts.orgnih.gov In the synthesis of this compound, the key step is the introduction of the N-(2-methoxyethyl) group onto the 2-amino position of the pyrimidine core.

This is typically accomplished by reacting a 2-halopyrimidine or a similar activated precursor with 2-methoxyethylamine (B85606). The nitrogen atom of 2-methoxyethylamine acts as the nucleophile, attacking the electron-deficient carbon atom at the 2-position of the pyrimidine ring and displacing the leaving group. nih.gov An alternative approach involves the reaction of a pre-formed 2-aminopyrimidine (B69317) with an alkyl halide like 2-bromoethyl methyl ether. nih.gov In this scenario, the amino group of the pyrimidine acts as the nucleophile. This type of reaction is a standard method for N-alkylation of amines. mdpi.com

A related synthetic strategy, known as the Gabriel synthesis, utilizes a phthalimide (B116566) anion as a masked form of ammonia (B1221849) to avoid multiple alkylations on the nitrogen atom, ensuring the formation of a primary amine. libretexts.org While not directly reported for this specific compound in the provided context, it represents a valid synthetic consideration in amine synthesis. libretexts.org

Optimization of Reaction Conditions for High-Yield Synthesis of this compound

Achieving a high yield of this compound requires careful optimization of several reaction parameters, including the choice of base, solvent, and temperature. Research has shown that the direct amination of a 2-aminopyrimidine precursor with 2-bromoethyl methyl ether can be challenging. nih.gov

In one specific synthesis of a related N-(2-methoxyethyl)pyrimidine amine derivative, the reaction required a strong base, sodium hydride (NaH), and elevated temperatures (65 °C) to proceed effectively, yielding a product at 79.8% after 3 hours. nih.gov The use of a weaker base, diisopropylethylamine (DIPEA), which is often sufficient for such substitutions, proved less effective in this particular case. nih.gov The choice of solvent is also critical; tetrahydrofuran (B95107) (THF) was identified as a suitable medium, as the reactants were poorly soluble in other common solvents like dichloromethane, ethanol, and acetonitrile. nih.gov

General principles for optimizing related pyrimidine syntheses include the use of specific bases, such as 2,6-lutidine, to improve yields and regioselectivity during modifications like dimethoxytritylation. researchgate.netnih.gov

Table 1: Optimization of Reaction Conditions for a Related N-(2-methoxyethyl)pyrimidine Amine Synthesis nih.gov

| Parameter | Condition | Observation/Outcome |

|---|---|---|

| Base | Sodium Hydride (NaH) | Effective for promoting the difficult amination reaction. |

| Base | Diisopropylethylamine (DIPEA) | Less effective for this specific transformation. |

| Solvent | Tetrahydrofuran (THF) | Suitable solvent where others like CH₂Cl₂, EtOH, and MeCN failed due to poor solubility. |

| Temperature | 65 °C | Required to drive the reaction to completion. |

| Yield | 79.8% | Achieved under optimized conditions (NaH, THF, 65°C). |

Scalability Considerations in Synthetic Development

Transitioning a synthetic route from a laboratory scale to a kilo-scale process introduces a unique set of challenges. For pyrimidine derivatives, scalability requires re-evaluation and optimization of the entire process. nih.gov Key considerations include not just the reaction itself, but also the methods for purification and isolation.

For instance, in the large-scale synthesis of related 2'-O-(2-methoxyethyl)-pyrimidine derivatives, a crucial modification was the change from standard laboratory purification to a continuous extraction method. researchgate.netnih.gov This adaptation is often necessary to handle larger volumes efficiently and safely. Furthermore, optimizing the conditions for crystallization becomes paramount for isolating the final product in high purity on a large scale. nih.gov These principles are directly applicable to the potential scale-up of this compound synthesis, where efficient isolation from the reaction mixture would be a critical factor for industrial production.

Advanced Derivatization and Functionalization Strategies

Once this compound is synthesized, it can serve as a scaffold for further chemical modifications. These derivatizations can be targeted at either the pyrimidine core or the N-(2-methoxyethyl) side chain, allowing for the fine-tuning of the molecule's properties.

Substitution Reactions on the Pyrimidine Core of this compound

The pyrimidine ring is amenable to various substitution reactions, enabling the introduction of additional functional groups. nih.gov If the pyrimidine core of this compound contains other leaving groups, such as halogens or sulfonyl groups, these can be displaced by nucleophiles in SNAr reactions. nih.govresearchgate.net For example, studies on 2-sulfonylpyrimidines show they react readily with nucleophiles like cysteine. nih.gov The reactivity of the pyrimidine ring can be modulated by the substituents present; electron-withdrawing groups generally activate the ring toward nucleophilic attack. nih.gov

Electrophilic substitution reactions, such as halogenation or nitration, are also possible on the pyrimidine ring, although the electron-deficient nature of the ring can make these reactions challenging. growingscience.com A common strategy to functionalize the pyrimidine ring involves lithiation followed by reaction with an electrophile. mdpi.com This method allows for the introduction of various side chains at specific positions on the heterocyclic core. mdpi.com

Chemical Modifications of the N-(2-methoxyethyl) Moiety

The N-(2-methoxyethyl) side chain offers two primary sites for chemical modification: the secondary amine nitrogen and the ether linkage.

The secondary amine is nucleophilic and can undergo further reactions. libretexts.org For example, it can be subjected to acylation by reacting with acylating agents like trifluoroacetic anhydride (B1165640) (TFAA) to form an amide. iu.edu It could also potentially undergo further alkylation, although this can sometimes be an undesired side reaction during the primary synthesis. libretexts.org

Coupling Reactions for Complex Molecular Architectures (e.g., Carbon-Carbon Bond Formation)

The this compound scaffold can be further elaborated to create more complex molecules through various palladium-catalyzed cross-coupling reactions. While direct examples utilizing this specific amine are not extensively documented in the reviewed literature, the reactivity of the pyrimidine core allows for the application of well-established coupling protocols like the Suzuki-Miyaura and Buchwald-Hartwig reactions.

The Suzuki-Miyaura coupling offers a powerful method for forming carbon-carbon bonds. In the context of pyrimidine derivatives, this reaction is typically used to introduce aryl or heteroaryl substituents onto the pyrimidine ring. For instance, 2,4-dichloropyrimidines have been shown to undergo regioselective Suzuki coupling, preferentially at the C4 position, with various aryl and heteroaryl boronic acids. mdpi.com This selectivity is attributed to the favored oxidative addition of palladium to the C4-chlorine bond. mdpi.com A similar approach could be envisioned for a halogenated precursor of this compound, allowing for the introduction of diverse substituents.

The Buchwald-Hartwig amination is another pivotal transformation for C-N bond formation, enabling the synthesis of N-arylpyrimidin-2-amines. nih.gov Optimized conditions often involve the use of a palladium catalyst, such as dichlorobis(triphenylphosphine)palladium(II), in conjunction with a bulky phosphine (B1218219) ligand like Xantphos and a base like sodium tert-butoxide. nih.govwikipedia.org This methodology could be adapted to couple this compound with various aryl halides or triflates, thereby expanding its structural diversity. The choice of ligand is crucial in these reactions, with bulky, electron-rich phosphine ligands often improving reaction efficiency and scope. youtube.com

A novel approach, termed aminative Suzuki-Miyaura coupling , has recently been reported, which combines elements of both Suzuki-Miyaura and Buchwald-Hartwig reactions to form C-N-C linked diaryl amines from aryl halides and boronic acids. nih.gov This innovative method could potentially be applied to synthesize complex structures derived from this compound.

The table below summarizes typical conditions for these coupling reactions as applied to pyrimidine systems, which could be adapted for this compound derivatives.

Table 1: Representative Conditions for Coupling Reactions on Pyrimidine Scaffolds

| Coupling Reaction | Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Suzuki-Miyaura mdpi.commdpi.com | Pd(PPh₃)₄ or Pd₂(dba)₃ | TTBP·HBF₄ | Na₂CO₃ or K₂CO₃ | Acetonitrile/Water or 1,4-Dioxane/Water | 78 - 100 |

| Buchwald-Hartwig nih.gov | PdCl₂(PPh₃)₂ | Xantphos | NaOtBu | Toluene | Reflux |

Mechanistic Insights into Synthetic Pathways for this compound and its Analogs

The synthesis of this compound and its analogs primarily involves nucleophilic substitution reactions. The formation of the N-alkyl bond can be understood through the principles of N-alkylation of 2-aminopyrimidine.

The direct N-alkylation of 2-aminopyrimidine with an alkyl halide, such as 2-bromoethyl methyl ether, proceeds via an SN2 mechanism. nih.gov The exocyclic nitrogen of 2-aminopyrimidine acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide. The reaction is typically carried out in the presence of a base to deprotonate the amine, thereby increasing its nucleophilicity. Stronger bases like sodium hydride (NaH) are often employed when the reaction is sluggish. nih.gov The reaction mechanism involves the formation of a sodium salt of the pyrimidine amine, which then reacts with the alkyl halide.

In the context of palladium-catalyzed coupling reactions, the mechanisms are more complex. The Buchwald-Hartwig amination catalytic cycle is generally accepted to involve several key steps: youtube.com

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a Pd(II) intermediate.

Ligand Exchange/Amine Coordination: The amine (R-NH₂) coordinates to the palladium center, displacing a ligand.

Deprotonation: A base deprotonates the coordinated amine, forming an amido-palladium complex.

Reductive Elimination: The aryl group and the amido group couple, and the C-N bond is formed, regenerating the Pd(0) catalyst.

The Suzuki-Miyaura coupling mechanism also proceeds through a catalytic cycle involving a palladium catalyst: mdpi.com

Oxidative Addition: A Pd(0) species undergoes oxidative addition with the organohalide (RX) to form an organopalladium(II) complex.

Transmetalation: The organoboron compound (R'B(OR)₂) reacts with the palladium complex in the presence of a base, transferring the R' group to the palladium center.

Reductive Elimination: The two organic groups (R and R') on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

Understanding these mechanisms is crucial for optimizing reaction conditions and extending the scope of these synthetic methods to new substrates like this compound.

Chemo-Enzymatic Approaches in the Synthesis of Related Pyrimidine Amines

Chemo-enzymatic synthesis, which combines the selectivity of biocatalysts with the efficiency of chemical reactions, offers a promising avenue for the synthesis of complex molecules. While specific chemo-enzymatic routes to this compound are not yet reported, existing methodologies for the synthesis of other chiral amines and nucleoside analogues suggest potential strategies.

Enzymes such as imine reductases (IREDs) have been successfully used in the asymmetric synthesis of chiral amines through the reductive amination of ketones. researchgate.netnih.gov A potential chemo-enzymatic approach for a chiral derivative of this compound could involve the enzymatic reduction of a corresponding imine precursor.

Furthermore, enzymes like Novozyme®-435 , a lipase, have been utilized for regioselective acylations in the synthesis of modified nucleosides. nih.gov A similar strategy could potentially be employed for the selective modification of a functionalized pyrimidine amine precursor. For instance, a diol-containing pyrimidine derivative could be selectively acylated at one hydroxyl group, followed by chemical modification of the other.

The development of chemo-enzymatic cascades, where multiple enzymatic and chemical steps are performed in one pot, is a particularly attractive strategy. For example, a one-pot amine oxidase/ene imine reductase cascade has been developed for the stereoselective synthesis of substituted piperidines. nih.gov Such cascade reactions could, in principle, be adapted for the synthesis of structurally complex pyrimidine amines.

The combination of chemical synthesis of modified base analogues with enzymatic phosphorylation has also been demonstrated for the production of modified ATP analogues. rsc.org This highlights the potential of integrating chemical and enzymatic steps to access functionalized pyrimidine derivatives.

While the direct application of these methods to this compound requires further research, the existing literature provides a strong foundation for the future development of efficient and selective chemo-enzymatic syntheses in this area.

Theoretical and Computational Investigations of N 2 Methoxyethyl Pyrimidin 2 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For N-(2-methoxyethyl)pyrimidin-2-amine, methods like Density Functional Theory (DFT) can be utilized to determine its three-dimensional geometry and electronic structure. nih.gov Such calculations provide a detailed map of the electron distribution, highlighting regions that are electron-rich or electron-deficient.

Key parameters derived from these calculations include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that the molecule is more likely to be reactive.

A summary of the insights gained from quantum chemical calculations is presented in the table below.

| Calculated Property | Significance for this compound |

| Optimized Molecular Geometry | Provides the most stable 3D conformation of the molecule. |

| HOMO-LUMO Energies | Indicates the molecule's electronic reactivity and kinetic stability. nih.gov |

| Molecular Electrostatic Potential (MEP) | Maps the electrostatic landscape to predict interaction sites. nih.gov |

| Natural Bond Orbital (NBO) Analysis | Reveals intramolecular charge transfer and stabilizing interactions. nih.gov |

Molecular Docking Simulations of this compound

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method is instrumental in understanding the potential biological targets of this compound and the nature of its interactions at the atomic level.

Molecular docking simulations can predict how this compound fits into the binding site of a protein. researchgate.netnih.gov The process involves placing the ligand in various conformations within the active site and scoring these poses based on a force field. The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-protein complex. nih.govnih.gov For pyrimidine (B1678525) derivatives, the nitrogen atoms in the pyrimidine ring are often involved in hydrogen bonding with amino acid residues in the target protein. nih.gov The methoxyethyl side chain can also form crucial contacts within the binding pocket. The analysis of these binding modes is essential for understanding the mechanism of action and for designing derivatives with improved affinity and selectivity. nih.gov

Beyond predicting the binding pose, molecular docking provides an estimation of the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). nih.govnih.gov A lower binding energy generally indicates a more stable and favorable interaction between the ligand and the target. nih.gov By comparing the docking scores of this compound against different protein targets, it is possible to predict its potential specificity. This computational assessment helps prioritize which protein targets are most likely to be modulated by the compound, guiding further experimental validation. nih.gov

The table below summarizes the key outputs from molecular docking simulations.

| Docking Output | Information Provided for this compound |

| Binding Pose | The predicted 3D orientation within the target's active site. nih.gov |

| Key Interactions | Identification of specific hydrogen bonds, hydrophobic contacts, etc. nih.gov |

| Docking Score/Binding Energy | A quantitative estimate of the binding affinity to the target. nih.govnih.gov |

Molecular Dynamics Simulations to Explore Dynamic Interactions

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. researchgate.netyoutube.com MD simulations track the movements of atoms and molecules over time, providing insights into the flexibility of the protein and the ligand, and the stability of their complex. nih.gov For this compound, an MD simulation would start with the docked pose and simulate the behavior of the complex in a physiological environment, typically including water and ions. nih.gov

These simulations can reveal how the binding interactions evolve over time and can identify conformational changes in the protein upon ligand binding. youtube.com MD simulations are also used to calculate more accurate binding free energies, which can provide a better correlation with experimental data than docking scores alone. The stability of the ligand within the binding pocket over the course of the simulation is a strong indicator of a productive binding event. nih.gov

Pharmacophore Modeling and Virtual Screening Approaches for this compound Derivatives

Pharmacophore modeling is a powerful tool in drug discovery that involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov For this compound, a pharmacophore model would be constructed based on its key structural features and their spatial relationships. These features typically include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. nih.gov

Once a pharmacophore model is established, it can be used for virtual screening of large chemical databases to identify other molecules that match the pharmacophore. eijppr.comnih.gov This process can lead to the discovery of new derivatives of this compound with potentially improved activity or different selectivity profiles. The identified hits from virtual screening are then typically subjected to molecular docking and other computational analyses before being synthesized and tested experimentally. nih.govnih.gov

In Silico Predictions for Optimizing Molecular Properties (excluding specific values but focusing on methodologies)

In addition to predicting biological activity, computational methods are extensively used to predict and optimize the physicochemical properties of a molecule, which are crucial for its development as a drug. nih.gov Methodologies such as Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build mathematical models that correlate the structural features of a series of compounds with their biological activity or other properties. nih.gov

Molecular Mechanisms of Biological Activity of N 2 Methoxyethyl Pyrimidin 2 Amine Mechanistic Focus

Investigation of Specific Molecular Targets and Biochemical Pathways

Comprehensive searches of scientific databases and patent literature have not revealed any direct studies on the activity of N-(2-methoxyethyl)pyrimidin-2-amine against a range of important cellular enzymes and receptors.

Kinase Inhibition Mechanisms

The pyrimidine (B1678525) core is a well-established pharmacophore for kinase inhibition, and various derivatives have shown activity against a spectrum of kinases. For instance, N-arylpyrimidin-2-amine derivatives have been explored for their therapeutic potential. mdpi.com Similarly, other pyrimidine-2-amine compounds have been investigated as inhibitors of Polo-like kinase 4 (PLK4) and Janus kinase 2 (JAK2). nih.govacs.org However, there is currently no specific data detailing the inhibitory activity or mechanism of action of this compound against key kinases such as PIKfyve, PI3K, JAK3, CDK2, CDK9, or Aurora Kinase.

Modulation of Other Enzymes

The influence of this compound on other enzyme systems, including N-acylphosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD), DnaG primase, and human dimethylarginine dimethylaminohydrolase-1 (hDDAH-1), has not been documented. While pyrimidine derivatives have a broad range of biological activities, specific assays to determine the modulatory effects of this particular compound on these enzymes have not been reported. wjarr.com

Ligand-Receptor Interactions

The potential for this compound to act as a ligand for receptors, such as the 5-HT1A receptor, is an area that remains to be explored. Studies on related N-2-methoxybenzyl derivatives of other classes of compounds have shown interactions with serotonin (B10506) receptors, but direct binding or functional assay data for this compound is not available. nih.gov

Detailed Analysis of Binding Site Interactions and Allosteric Modulation

Without confirmed molecular targets, any analysis of binding site interactions or potential allosteric modulation by this compound would be purely speculative. The nature of its binding, whether competitive or allosteric, and the specific amino acid residues involved in such interactions are yet to be determined through experimental studies such as X-ray crystallography or mutagenesis.

Cell-Based Assays for Investigating Cellular Processes Influenced by this compound

The effects of this compound on cellular processes, a critical step in understanding its biological relevance, have not been specifically reported.

Mechanisms of Cell Proliferation Modulation

While various pyrimidine-2-amine derivatives have demonstrated the ability to inhibit cell proliferation and induce apoptosis in cancer cell lines, there are no published studies that have specifically evaluated the impact of this compound on cell growth. nih.govmdpi.com Therefore, its mechanisms for modulating cell proliferation, if any, are currently unknown.

Pathways Affecting Metabolic Processes

The metabolic fate of a chemical compound is a critical determinant of its therapeutic efficacy and safety profile. While direct metabolic pathway studies for this compound are not extensively documented in publicly available research, general metabolic pathways for related aminopyrimidine structures have been investigated. For many xenobiotics, metabolism proceeds through Phase I and Phase II reactions to increase water solubility and facilitate excretion.

For aminopyrimidine derivatives, metabolic transformations can be anticipated at several positions on the molecule. The pyrimidine ring itself can undergo oxidation. The amino group and the methoxyethyl side chain are also potential sites for metabolic modification. For instance, studies on other heterocyclic amines have shown that N-oxidation is a common metabolic pathway. nih.gov Furthermore, the ether linkage in the methoxyethyl group could be susceptible to O-dealkylation.

A study on a structurally related anti-hypertensive agent, a 1-pyrrolyl-pyridazinamine derivative, revealed that the primary metabolic attack involved the oxidative opening of a morpholine (B109124) moiety. nih.gov A minor pathway involved the cleavage of a pyrrole (B145914) ring. nih.gov While not identical, this suggests that heterocyclic rings and their substituents are key sites for metabolism.

The table below summarizes potential metabolic reactions based on the chemical structure of this compound and metabolic pathways observed for similar compounds.

| Potential Metabolic Reaction | Affected Moiety | Potential Consequence |

| N-Oxidation | Exocyclic Amino Group | Formation of a hydroxylamine (B1172632) or nitroso derivative. |

| Ring Hydroxylation | Pyrimidine Ring | Introduction of a hydroxyl group, increasing polarity. |

| O-Dealkylation | Methoxyethyl Side Chain | Cleavage of the methyl group from the ether, forming an alcohol. |

| N-Dealkylation | Methoxyethyl Side Chain | Cleavage of the entire methoxyethyl group. |

This table presents hypothetical metabolic pathways based on the structure of this compound and known metabolic reactions for related compounds. Specific experimental validation for this compound is not currently available in the cited literature.

Structure-Function Relationship Elucidation at the Molecular Level

The biological activity of this compound is intrinsically linked to its three-dimensional structure and the specific interactions it can form with biological macromolecules. The 2-aminopyrimidine (B69317) scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. researchgate.net This is due to the ability of the nitrogen atoms in the pyrimidine ring and the exocyclic amino group to form crucial hydrogen bonds with the backbone of the kinase hinge region, a critical area for ATP binding.

Numerous studies on 2-aminopyrimidine derivatives have highlighted the importance of substituents on the pyrimidine core for modulating potency and selectivity. For instance, in a series of 2-aminopyrimidine derivatives developed as FMS-like tyrosine kinase 3 (FLT3) inhibitors, the nature of the substituent at the 4- and 5-positions of the pyrimidine ring was critical for activity. nih.gov

The N-(2-methoxyethyl) group of the target compound likely plays a significant role in defining its specific interactions with a target protein. This substituent can influence solubility, and the ether oxygen and terminal methyl group can participate in hydrogen bonding or hydrophobic interactions within a binding pocket. In a study of pyrimidine-4-carboxamide (B1289416) inhibitors of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD), the introduction of different N-alkyl groups significantly impacted inhibitory activity. acs.orgnih.gov Similarly, in the development of antitubercular pyrazolylpyrimidinones, the synthesis of an intermediate, N-(2-methoxyethyl)-3-oxobutanamide, was a key step, indicating the importance of this side chain in achieving the desired biological effect. nih.gov

The table below outlines the key structural features of this compound and their likely contribution to its biological activity based on studies of related compounds.

| Structural Feature | Potential Role in Biological Activity | Supporting Evidence from Related Compounds |

| 2-Aminopyrimidine Core | Hinge-binding in kinases; general hydrogen bonding. | Widely recognized as a key pharmacophore in kinase inhibitors. researchgate.net |

| N-(2-methoxyethyl) Side Chain | Modulates solubility; potential for hydrogen bonding and hydrophobic interactions. | Substituents on the amino group are known to influence activity in various pyrimidine derivatives. acs.orgnih.govnih.gov |

| Pyrimidine Ring Nitrogens | Act as hydrogen bond acceptors. | Essential for interaction with biological targets. ijpsjournal.com |

This table is a predictive analysis based on the structure of this compound and extensive research on the structure-activity relationships of the broader class of 2-aminopyrimidine derivatives.

Applications in Chemical Biology and Medicinal Chemistry Design and Mechanistic Context

N-(2-methoxyethyl)pyrimidin-2-amine as a Building Block in Drug Discovery

The 2-aminopyrimidine (B69317) moiety is a well-established and valuable scaffold in medicinal chemistry, recognized for its ability to mimic purine (B94841) bases and interact with a wide range of biological targets, particularly protein kinases. nih.govgsconlinepress.commdpi.com this compound serves as a key building block, providing a foundational structure that can be chemically elaborated to generate diverse libraries of bioactive compounds. The methoxyethyl group can influence solubility, metabolic stability, and target engagement, making it a useful feature in drug design.

Researchers have incorporated the N-(2-methoxyethyl)amino-pyrimidine core into a variety of complex molecules aimed at therapeutic intervention. For instance, this structural motif is present in advanced benzenesulfonamide derivatives designed as potential kinase inhibitors. drugbank.com It has also been utilized in the synthesis of inhibitors for N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of endocannabinoids. nih.gov Furthermore, the related N-(2-methoxyethyl)amino moiety has been integrated into complex pyrido[2,3-d]pyrimidine structures developed as potent inhibitors of adenosine kinase. acs.org These examples underscore the utility of this compound and related structures as starting points for creating sophisticated molecules with precise biological activities.

| Compound Class | Core Structure Incorporating N-(2-methoxyethyl)amino-pyrimidine | Therapeutic Area/Target | Reference |

|---|---|---|---|

| Benzenesulfonamides | N-(2-methoxyethyl)-4-({4-[2-methyl-1-(1-methylethyl)-1H-imidazol-5-yl]pyrimidin-2-yl}amino)benzenesulfonamide | Kinase Inhibition | drugbank.com |

| Pyrimidine-4-carboxamides | N-(2-Methoxyethyl)-2-(methyl(phenethyl)amino)-6-morpholinopyrimidine-4-carboxamide | NAPE-PLD Inhibition | nih.gov |

| Pyrido[2,3-d]pyrimidines | 4-Amino-5-(4-bromothien-2-yl)-6-(3,4-dimethoxyphenyl)-7-(4-(N-methyl-N-(2-methoxyethyl)amino)phenyl)pyrido[2,3-d]pyrimidine | Adenosine Kinase Inhibition | acs.org |

Development of Chemical Probes for Biological Target Validation

Target validation is a critical step in drug discovery, confirming that modulating a specific biological target can lead to a desired therapeutic effect. Chemical probes—small, highly selective molecules—are indispensable tools for this process, allowing researchers to interrogate the function of a target protein in cellular and physiological contexts. exlibrisgroup.comnih.govenamine.net The development of such probes requires rigorous characterization of their potency, selectivity, and mechanism of action to ensure that any observed biological effects can be confidently attributed to the intended target. nih.gov

The aminopyrimidine scaffold, including derivatives of this compound, is well-suited for the development of chemical probes due to its proven ability to generate highly potent and selective kinase inhibitors. Through systematic structure-activity relationship (SAR) studies, researchers can optimize a lead compound to create a tool compound with the necessary characteristics for target validation. For example, in the development of inhibitors for NAPE-PLD, a detailed SAR study that included the synthesis of N-(2-methoxyethyl) derivatives led to the identification of LEI-401. nih.govacs.org This compound was identified as a nanomolar-potency inhibitor with drug-like properties, making it a suitable pharmacological tool to investigate NAPE-PLD function both in vitro and in vivo. nih.govacs.org Such compounds allow for the precise dissection of biological pathways and the validation of novel drug targets before committing to large-scale drug development programs.

Strategies for Lead Compound Identification and Optimization

The journey from an initial "hit" compound to a clinical candidate involves a meticulous process of lead identification and optimization. biobide.com This process aims to refine the chemical structure of a lead compound to enhance desirable properties such as potency, target selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, while minimizing off-target effects. medchemexpress.comvichemchemie.com The 2-aminopyrimidine core is a frequent starting point for such optimization campaigns. vichemchemie.com

Strategies for optimizing leads based on the this compound scaffold often involve:

Structure-Activity Relationship (SAR) Studies : Chemists systematically modify different parts of the molecule—the pyrimidine (B1678525) core, the amine linker, and peripheral substituents—to understand how each change affects biological activity. For instance, in the development of anticancer agents, substitutions on the 2-aniline ring and at position 6 of the pyrimidine core of a hit compound were explored to improve anti-proliferative activity. nih.govresearchgate.netmdpi.com

Computational and Structure-Based Design : Techniques like molecular docking and free energy perturbation (FEP) calculations guide the rational design of new derivatives. nih.gov These methods can predict how modifications, such as the orientation of a methoxy group on a pyrimidine ring, will affect binding to a target like HIV reverse transcriptase, thereby prioritizing the synthesis of the most promising compounds. nih.gov

Improving Pharmacokinetic Properties : Modifications are made to enhance metabolic stability and oral bioavailability. In a lead optimization program for antitrypanosomal compounds, the introduction of various aliphatic groups, including methoxyethyl moieties, was explored to improve metabolic stability in liver microsomes. acs.org

The table below illustrates how modifications to a pyrimidine scaffold can impact biological activity, a central aspect of lead optimization.

| Lead Compound Series | Modification Strategy | Observed Outcome | Reference |

|---|---|---|---|

| Anticancer Aminopyrimidines | Substitution at position 6 of the pyrimidine core and on the 2-aniline ring. | N-benzylation of the lead compound increased potency by 4- to 13-fold against various cancer cell lines. | nih.govmdpi.com |

| Antitrypanosomal Pyrazolopyrimidinones | Modification of substituents at the R4 position. | Introduction of a cyclopentyl group significantly altered metabolic stability in mouse liver microsomes compared to the parent hit. | acs.org |

| Anti-HIV Pyrimidines | Use of Free Energy Perturbation (FEP) calculations to guide substituent placement. | Computational guidance led to the synthesis of pyrimidine and triazine derivatives with EC50 values below 20 nM. | nih.gov |

Mechanistic Investigations in Agrochemical Research

Beyond pharmaceuticals, pyrimidine derivatives play a crucial role in modern agriculture as active ingredients in pesticides. Several commercial agrochemicals are based on the pyrimidinamine structure. researchgate.net Mechanistic studies have revealed that a key mode of action for these compounds is the disruption of cellular respiration in target pests.

Specifically, pyrimidinamine insecticides and acaricides, such as the commercial product pyrimidifen, function as mitochondrial electron transport inhibitors (METI). researchgate.net They act on Complex I (NADH: ubiquinone oxidoreductase) of the mitochondrial respiratory chain, interrupting the electron flow and thereby halting the production of ATP, which is essential for the organism's survival. This specific mechanism of action distinguishes them from other classes of pesticides and is a focal point for designing new agents to overcome resistance. Research in this area involves synthesizing novel pyrimidin-4-amine derivatives containing moieties like trifluoroethyl sulfide to discover compounds with potent acaricidal and fungicidal activity. researchgate.net

Design of Pyrimidine Derivatives for Specific Biochemical Interventions

The structural versatility of the this compound scaffold allows for its adaptation to target a wide array of enzymes with high specificity. A primary focus has been the inhibition of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. nih.govnih.gov By strategically modifying the pyrimidine core, medicinal chemists can design inhibitors that target the unique features of a specific kinase's ATP-binding pocket.

Polo-like Kinase 4 (PLK4) Inhibitors: PLK4 is a master regulator of centriole duplication, and its overexpression is linked to tumorigenesis. nih.govnih.gov Using scaffold hopping and structure-based design, researchers have developed potent PLK4 inhibitors based on the aminopyrimidine core. nih.gov Optimization of these scaffolds has led to compounds with nanomolar inhibitory activity (IC50 = 0.0067 μM for compound 8h) and excellent drug-like properties, including high stability in plasma and liver microsomes. nih.govrsc.org

Cyclin-Dependent Kinase (CDK) Inhibitors: CDKs are key drivers of the cell cycle, and their inhibition is a validated strategy for cancer therapy. nih.govnih.gov The 2-aminopyrimidine structure is a common feature in CDK inhibitors. nih.gov A series of 2,4,5-trisubstituted pyrimidines have been designed as highly selective CDK9 inhibitors. cardiff.ac.uk One potent compound in this series, JSH-150, features a (2-methoxyethyl)amino group and demonstrates high selectivity for CDK9, which is involved in regulating gene transcription. cardiff.ac.uk

Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibitors: CSF1R is a receptor tyrosine kinase that plays a critical role in the function of macrophages and has been implicated in cancer and inflammatory diseases. nih.govepa.gov The development of selective CSF1R inhibitors is an active area of research. While many multi-kinase inhibitors affect CSF1R, significant effort has been dedicated to creating novel, selective inhibitors based on various heterocyclic scaffolds, including those related to pyrimidines, to specifically target tumor-associated macrophages. nih.govnih.gov

The following table summarizes representative pyrimidine derivatives designed for specific kinase targets.

| Target Kinase | Compound Series/Example | Key Design Feature | Reported Potency (IC50) | Reference |

|---|---|---|---|---|

| PLK4 | Aminopyrimidine Derivatives (e.g., compound 8h) | Aminopyrimidine core interacts with the kinase hinge region. | 0.0067 µM | nih.gov |

| CDK9 | 2,4,5-Trisubstituted Pyrimidines (e.g., JSH-150) | Incorporation of a (2-methoxyethyl)amino group on a cyclohexyl ring. | Potent and selective CDK9 inhibition. | cardiff.ac.uk |

| CDK2 | Pyrazolo[3,4-d]pyrimidine Derivatives (e.g., compound 15) | Pyrazolopyrimidine scaffold acts as an adenine bioisostere. | 0.061 µM | nih.gov |

| Mer/c-Met | 2-Substituted Aniline Pyrimidines (e.g., compound 18c) | Designed as dual inhibitors for effective tumor treatment. | 18.5 nM (Mer), 33.6 nM (c-Met) | nih.gov |

Coordination Chemistry and Metal Complexation Potential of Pyrimidine Amines

Ligand Properties of N-(2-methoxyethyl)pyrimidin-2-amine

This compound possesses several features that make it an interesting ligand for metal coordination. Its properties are dictated by the interplay between the pyrimidine (B1678525) ring and the N-substituted methoxyethyl side chain.

Donor Atoms: The molecule presents multiple potential donor sites for coordination with a metal ion. These include:

The two nitrogen atoms within the pyrimidine ring (N1 and N3).

The exocyclic amino nitrogen atom.

The ether oxygen atom in the 2-methoxyethyl side chain.

Electronic Effects: The pyrimidine ring is inherently π-deficient due to the presence of two electronegative nitrogen atoms, which decreases its basicity compared to pyridine. scialert.netwikipedia.org This electron deficiency is most pronounced at the 2, 4, and 6 positions. scialert.netwikipedia.org The exocyclic amino group at the 2-position can donate electron density to the ring, influencing the basicity and donor strength of the ring nitrogens. The 2-methoxyethyl substituent, with its ether linkage, can also influence the electronic environment of the exocyclic nitrogen.

Steric Factors and Flexibility: The N-(2-methoxyethyl) side chain introduces steric bulk around the exocyclic amino nitrogen, which can influence the geometry of the resulting metal complexes. More importantly, this chain is flexible, allowing the ether oxygen to be positioned favorably for chelation. The ability of flexible acyclic ligands containing ether chains to effectively encapsulate metal ions has been well-documented. nih.gov

Table 1: Potential Donor Sites in this compound

| Donor Atom | Type | Location | Potential Role in Coordination |

| N1 | Ring Nitrogen | Pyrimidine Ring | Primary coordination site |

| N3 | Ring Nitrogen | Pyrimidine Ring | Potential coordination or bridging site |

| N(amino) | Exocyclic Amine | Side Chain | Primary coordination site, part of chelate ring |

| O(ether) | Ether Oxygen | Side Chain | Potential coordination site, part of chelate ring |

Potential Modes of Metal Coordination and Chelation

Based on its structural features, this compound can coordinate to metal ions in several ways. The specific mode of coordination will depend on factors such as the nature of the metal ion, the reaction conditions, and the counter-anion present.

Monodentate Coordination: The ligand could coordinate to a metal center through one of the pyrimidine ring nitrogen atoms, most likely N1, which is a common coordination mode for pyrimidine derivatives.

Bidentate Chelation: A more stable mode of coordination would involve chelation, forming a five- or six-membered ring with the metal ion.

N,N-Bidentate: The ligand can form a stable five-membered chelate ring by coordinating through one of the ring nitrogens (e.g., N1) and the exocyclic amino nitrogen. This is a frequently observed coordination pattern in complexes of 2-aminopyrimidine (B69317) and its derivatives. ekb.eg

N,O-Bidentate: It is also plausible for the ligand to coordinate through the exocyclic amino nitrogen and the ether oxygen of the methoxyethyl side chain, forming a stable five-membered chelate ring.

Tridentate Chelation: The presence of three potential donor atoms in a flexible arrangement (ring nitrogen, amino nitrogen, and ether oxygen) allows for the possibility of tridentate (N,N,O) coordination. This would involve the ligand wrapping around the metal ion to form two connected chelate rings, leading to highly stable complexes. The flexible nature of the methoxyethyl arm is crucial for achieving this coordination mode. nih.gov

Bridging Ligand: The ligand could act as a bridging ligand, connecting two or more metal centers. This could occur, for example, by coordinating to one metal via the N1 and exocyclic amino nitrogen, and to a second metal via the N3 nitrogen.

The formation of stable chelate rings is often thermodynamically favored, suggesting that bidentate or tridentate coordination modes are highly probable for this compound.

Theoretical Studies on Metal Complex Formation and Stability

For the metal complexes of this compound, theoretical studies could provide valuable insights into:

Optimized Geometries: DFT calculations can predict the most stable three-dimensional structures of the metal complexes, including bond lengths and angles around the metal center. This would help to confirm the preferred coordination mode (e.g., bidentate vs. tridentate).

Coordination Site Prediction: By calculating the distribution of atomic charges and mapping the molecular electrostatic potential, researchers can predict the most likely sites for metal chelation. cu.edu.eg For this ligand, such studies could clarify the relative donor strengths of the pyrimidine nitrogen, the amino nitrogen, and the ether oxygen.

Binding Energies: Theoretical calculations can determine the stability of the metal-ligand bonds. By comparing the binding energies of different possible isomers, one could identify the most thermodynamically stable complex.

Spectroscopic Properties: Computational methods can be used to simulate spectroscopic data, such as IR and NMR spectra. nih.gov Comparing these theoretical spectra with experimental results can aid in the structural elucidation of newly synthesized complexes. mdpi.com

These computational approaches provide a framework for understanding molecular mechanisms that may be difficult to elucidate through experimental means alone, offering predictive power in the design of new metal complexes. cu.edu.eg

Spectroscopic Characterization Methods for Metal Complexes of Pyrimidine Amines

A variety of spectroscopic and analytical techniques are essential for the characterization of metal complexes formed with pyrimidine amine ligands. The focus of these methods is to confirm the coordination of the ligand to the metal ion and to elucidate the structure of the resulting complex.

Table 2: Methodologies for Characterizing Pyrimidine Amine Metal Complexes

| Method | Information Obtained |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Used to identify which functional groups are involved in coordination. A shift in the vibrational frequencies of the C=N (pyrimidine ring) and N-H (amino group) bands in the complex's spectrum compared to the free ligand indicates their participation in bonding with the metal ion. ekb.egmdpi.comasianpubs.org The appearance of new bands at lower frequencies can be assigned to metal-nitrogen (M-N) and metal-oxygen (M-O) vibrations. mdpi.com |

| UV-Visible (UV-Vis) Spectroscopy | Provides information on the electronic transitions within the molecule. Shifts in the positions of the π → π* and n → π* absorption bands of the ligand upon complexation offer evidence of coordination. researchgate.netcu.edu.eg The spectra can also reveal details about the geometry of the metal center through the analysis of d-d electronic transitions. mdpi.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR are used to study the structure of the complexes in solution. Changes in the chemical shifts (δ) of protons and carbons near the potential donor atoms upon coordination provide strong evidence of complex formation. nih.govresearchgate.netnih.gov |

| Mass Spectrometry | Confirms the molecular weight of the synthesized complexes. The molecular ion peak helps to establish the stoichiometry of the complex, for instance, the metal-to-ligand ratio. ekb.egnih.gov |

| Elemental Analysis (CHN) | Determines the percentage composition of carbon, hydrogen, and nitrogen in the complex. The experimental values are compared with calculated values to confirm the proposed stoichiometry. researchgate.netekb.egasianpubs.org |

| Molar Conductivity Measurements | Used to determine whether the complex is an electrolyte or non-electrolyte in a given solvent. This helps in understanding whether the anions are coordinated to the metal ion or exist as counter-ions in the crystal lattice. cu.edu.egmdpi.com |

| Magnetic Susceptibility Measurements | Measures the magnetic properties of the complex, which is particularly useful for complexes of transition metals with unpaired d-electrons. The magnetic moment can help determine the oxidation state of the metal and the geometry of the coordination sphere (e.g., octahedral vs. tetrahedral). ekb.egasianpubs.org |

| X-ray Crystallography | Provides definitive proof of the solid-state structure. Single-crystal X-ray diffraction analysis yields precise information on bond lengths, bond angles, coordination number, and the overall geometry of the metal complex, as well as intermolecular interactions like hydrogen bonding. cu.edu.egelsevierpure.com |

| Thermal Analysis (TGA/DTG) | Investigates the thermal stability of the complexes and the presence of coordinated or lattice solvent molecules (like water). It measures the weight loss of a sample as a function of increasing temperature. cu.edu.egasianpubs.org |

Future Research Directions and Unexplored Avenues for N 2 Methoxyethyl Pyrimidin 2 Amine

Novel Synthetic Methodologies and Sustainable Chemistry Approaches

The synthesis of pyrimidine (B1678525) derivatives has traditionally involved methods that may utilize hazardous reagents and solvents. rasayanjournal.co.in The future of synthesizing N-(2-methoxyethyl)pyrimidin-2-amine and its analogs lies in the adoption of green and sustainable chemistry principles. benthamdirect.comresearchgate.net These approaches aim to reduce environmental impact, improve efficiency, and lower costs without compromising product quality. rasayanjournal.co.in

Future synthetic research should focus on:

Microwave-Assisted and Ultrasound-Induced Synthesis: These energy-efficient techniques can significantly shorten reaction times, increase yields, and lead to cleaner reaction profiles compared to conventional heating methods. benthamdirect.comresearchgate.net

Multicomponent Reactions (MCRs): MCRs allow for the synthesis of complex molecules like pyrimidine derivatives in a single step from three or more reactants, which enhances efficiency and reduces waste. rasayanjournal.co.inacs.org A particularly innovative approach involves the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols, the latter of which can be sourced from renewable biomass. acs.org

Solvent-Free and Mechanochemical Methods: Techniques like ball milling and grinding minimize or eliminate the use of volatile organic solvents, which are often toxic and difficult to dispose of. rasayanjournal.co.inresearchgate.net These methods offer the advantages of clean reactions, high product yields, and simplified workup procedures. researchgate.net

Biocatalysis and Renewable Feedstocks: Employing enzymes as catalysts and using starting materials derived from renewable resources like lignocellulose represents a major step towards truly sustainable chemical production. acs.orgpowertechjournal.com

Table 1: Comparison of Conventional vs. Sustainable Synthetic Approaches for Pyrimidine Derivatives

| Feature | Conventional Synthesis | Sustainable/Green Synthesis |

|---|---|---|

| Energy Source | Often requires prolonged heating | Microwave, Ultrasound, Mechanical Energy |

| Solvents | Often uses hazardous organic solvents | Water, ionic liquids, or solvent-free conditions |

| Reaction Time | Can be lengthy (hours to days) | Significantly shorter (minutes to hours) rasayanjournal.co.in |

| Efficiency | May have lower yields and more byproducts | Higher yields, improved selectivity, atom economy benthamdirect.comresearchgate.net |

| Environmental Impact | Higher waste generation, use of toxic reagents | Reduced waste, use of safer chemicals, renewable resources researchgate.net |

| Key Techniques | Standard reflux and distillation | Multicomponent reactions, biocatalysis, photocatalysis rasayanjournal.co.inbenthamdirect.com |

Deeper Elucidation of Undiscovered Biological Targets and Mechanisms

While pyrimidine derivatives are known to interact with a wide array of biological targets, the specific molecular interactions of this compound are not fully mapped. gsconlinepress.comnih.gov Future research must move beyond preliminary activity screenings to pinpoint novel biological targets and elucidate the precise mechanisms of action.

Key avenues for exploration include:

Target Deconvolution: For activities like anticancer effects, it is crucial to identify the specific proteins or pathways being modulated. Techniques such as affinity chromatography using an immobilized version of the compound, and proteomic profiling of treated cells can identify direct binding partners.

Enzyme Inhibition Profiling: Screening this compound against large panels of enzymes, such as kinases, proteases, and metabolic enzymes like carbonic anhydrases and cholinesterases, could reveal unexpected inhibitory activities. nih.gov Recent studies have shown that novel pyrimidine derivatives can exhibit potent inhibition of various metabolic enzymes. nih.govresearchgate.net

Pathway Analysis: Once a target is identified, transcriptomic and metabolomic analyses can reveal how the compound affects downstream cellular pathways. For instance, if the compound targets a key signaling protein, research could investigate the subsequent changes in gene expression and metabolite levels to understand the complete biological response. A study on other pyrimidine derivatives identified compounds that promote bone formation by activating the BMP2/SMAD1 signaling pathway. nih.gov

Exploring Resistance Mechanisms: In antimicrobial or anticancer applications, understanding how cells or organisms develop resistance to the compound is critical for long-term therapeutic viability and for designing next-generation analogs that can overcome this resistance.

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-synthesize-test cycle. nih.govresearchgate.net These computational tools can analyze vast datasets to predict the properties of novel compounds, thereby guiding synthetic efforts toward molecules with a higher probability of success. nih.gov

Future applications for this compound include:

Predictive Modeling: Developing ML models trained on data from existing pyrimidine derivatives to predict the biological activity, toxicity, and ADME (absorption, distribution, metabolism, and excretion) properties of new analogs of this compound. nih.govencyclopedia.pub

De Novo Design: Using generative AI models to design entirely new molecules based on the this compound scaffold but optimized for enhanced activity against a specific target or for improved pharmacokinetic profiles. researchgate.net

Virtual High-Throughput Screening (vHTS): AI can screen massive virtual libraries of compounds to identify those most likely to interact with a biological target of interest, prioritizing them for synthesis and experimental testing. nih.gov This can significantly reduce the time and cost associated with initial hit identification. researchgate.net

Structure-Activity Relationship (SAR) Analysis: AI algorithms can identify subtle patterns in SAR data that may not be apparent to human researchers, providing deeper insights for lead optimization. mdpi.com

Table 2: Applications of AI/ML in the Development of this compound Analogs

| AI/ML Application | Objective | Potential Outcome |

|---|---|---|

| Predictive Toxicology | Forecast potential toxicity of new analogs early in development. | Reduce late-stage failures and improve safety profiles. nih.gov |

| Bioactivity Prediction | Predict the efficacy of virtual compounds against specific targets. | Prioritize the synthesis of the most promising candidates. encyclopedia.pub |

| Pharmacokinetic Modeling | Predict ADME properties based on molecular structure. | Design compounds with better bioavailability and half-life. encyclopedia.pub |

| De Novo Design | Generate novel molecular structures with desired properties. | Discover new chemical entities with improved therapeutic potential. researchgate.net |

| Virtual Screening | Identify potential hits from large compound databases. | Accelerate the initial phase of drug discovery. nih.gov |

Exploration of this compound in Emerging Fields of Chemical Biology

Chemical biology utilizes small molecules as tools to probe and manipulate biological systems. This compound can serve as a valuable scaffold for creating chemical probes to explore complex biological questions.

Future research in this area could involve:

Development of Photoaffinity Probes: Attaching a photoreactive group to the compound would allow researchers to permanently crosslink it to its biological target upon UV irradiation. Subsequent proteomic analysis can then definitively identify the binding partner(s).

Fluorescent Labeling: Synthesizing analogs with fluorescent tags would enable the visualization of the compound's distribution and localization within living cells using advanced microscopy techniques, providing insights into its site of action.

Targeted Protein Degradation (PROTACs): The compound could be developed into a PROTAC by linking it to an E3 ligase-recruiting ligand. This would create a molecule that doesn't just inhibit its target, but induces its complete degradation by the cell's own machinery, offering a powerful and potentially more durable therapeutic effect.

Probing RNA Biology: Given that pyrimidine-rich sequences are important recognition motifs for RNA-binding proteins like the polypyrimidine tract-binding protein (PTB), this compound could be explored as a modulator of RNA-protein interactions, which are increasingly recognized as critical in disease. nih.govacs.orgacs.org

Advanced Spectroscopic and Structural Biology Techniques for Mechanistic Studies

A deep understanding of how this compound interacts with its biological targets at an atomic level is essential for rational drug design. Advanced analytical techniques can provide this critical information.

Future studies should employ:

X-ray Crystallography: Obtaining a co-crystal structure of the compound bound to its target protein would provide a precise, three-dimensional map of the binding site. This information is invaluable for designing new analogs with improved affinity and selectivity.

Cryo-Electron Microscopy (Cryo-EM): For large protein complexes or targets that are difficult to crystallize, cryo-EM can provide high-resolution structural information about the compound-target interaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying protein-ligand interactions in solution, providing information on which parts of the compound and the protein are involved in binding. nih.govresearchgate.net It is particularly useful for studying dynamic interactions and systems with weaker binding affinities. nih.gov

Computational Modeling and Simulation: Techniques like Density Functional Theory (DFT) and molecular dynamics simulations can complement experimental data. acs.orgsciensage.info DFT can be used to analyze the vibrational spectra and electronic properties of the compound, while molecular dynamics can simulate the binding process over time, revealing the thermodynamics and kinetics of the interaction. acs.orgsciensage.info

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(2-methoxyethyl)pyrimidin-2-amine, and how can reaction conditions be adjusted to improve yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or Buchwald-Hartwig amination. For example, pyrimidin-2-amine derivatives are often synthesized via coupling reactions between halogenated pyrimidines and 2-methoxyethylamine under palladium catalysis. Reaction parameters such as solvent polarity (e.g., DMF or THF), temperature (80–120°C), and ligand selection (e.g., Xantphos) critically influence yield. Orthogonal purification via column chromatography or recrystallization is recommended to isolate the product .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR spectroscopy (¹H and ¹³C) to confirm substitution patterns and methoxyethyl group integration.

- HPLC-MS for purity assessment (≥95% purity threshold for biological assays).

- Elemental analysis to validate empirical formulas.

- FT-IR to verify functional groups (e.g., C-N stretching at ~1350 cm⁻¹) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Methodological Answer :

- Solubility : Test in polar aprotic solvents (DMSO, DMF) and aqueous buffers (pH 4–8). The methoxyethyl group enhances hydrophilicity compared to unsubstituted pyrimidines.

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Store under inert atmosphere at –20°C for long-term stability .

Advanced Research Questions

Q. How does the methoxyethyl substituent influence the compound’s binding affinity in kinase inhibition assays?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to compare binding modes of this compound with and without the substituent. The methoxyethyl group may form hydrogen bonds with catalytic lysine residues (e.g., in EGFR kinase). Validate with SPR (surface plasmon resonance) to measure KD values .

Q. What strategies resolve contradictions in reported biological activity data for pyrimidin-2-amine derivatives?

- Methodological Answer :

- Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay protocols (e.g., ATP concentration in kinase assays).

- Metabolite profiling : Use LC-MS to identify active metabolites that may contribute to discrepancies.

- Crystallography : Compare X-ray structures of target proteins bound to the compound across studies to identify conformational variations .

Q. How can computational methods predict the pharmacokinetic properties of this compound?

- Methodological Answer :

- ADME prediction : Use QSAR models (e.g., SwissADME) to estimate logP (∼1.8), permeability (Caco-2 assay), and CYP450 metabolism.

- MD simulations : Analyze membrane penetration and protein-ligand stability over 100-ns trajectories .

Q. What crystallographic techniques are suitable for resolving the solid-state structure of this compound?

- Methodological Answer :

- Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (e.g., ether into DCM solution).

- Data refinement : Use SHELX or Olex2 to resolve methoxyethyl conformation and intermolecular interactions (e.g., π-stacking of pyrimidine rings). Report thermal displacement parameters to assess disorder .

Methodological Considerations for Data Interpretation

Q. How should researchers address low reproducibility in synthetic yields for this compound?

- Methodological Answer :

- DoE (Design of Experiments) : Use fractional factorial designs to identify critical variables (e.g., catalyst loading, solvent ratio).

- In-line analytics : Employ PAT (Process Analytical Technology) tools like ReactIR to monitor reaction progress in real time .

Q. What are the best practices for validating target engagement in cellular assays?

- Methodological Answer :

- CETSA (Cellular Thermal Shift Assay) : Confirm target binding by measuring protein thermal stability shifts.

- Kinobeads : Use competitive pulldown assays with immobilized kinase inhibitors to quantify occupancy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.